Technical Guide: Solubility Profiling of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
Technical Guide: Solubility Profiling of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
[1][2]
Executive Summary
Compound: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
CAS: 153529-18-1
Class:
This technical guide provides a comprehensive solubility framework for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1][2] Unlike commodity chemicals with established datasets, this compound requires a first-principles approach to solubility profiling.[1][2] This document synthesizes structural analysis, thermodynamic principles, and experimental protocols to guide researchers in solvent selection for reaction optimization, purification (recrystallization), and formulation.[1][2]
Physicochemical Profile & Structural Analysis[2]
Understanding the solubility of this molecule requires dissecting its functional groups and their interaction potentials with solvent systems.[1]
Structural Dissection
The molecule consists of two aromatic rings linked by a flexible ethanone bridge.[1][2]
-
Ring A (4-Methoxyphenyl): The methoxy group (-OCH
) is an Electron Donating Group (EDG).[1][2] It acts as a weak Hydrogen Bond Acceptor (HBA) but adds significant lipophilicity due to the methyl cap.[1][2] -
Linker (Ethanone): The carbonyl oxygen (C=O) is a strong dipole and a moderate HBA.[1] It dictates solubility in polar aprotic solvents.[1][2]
-
Ring B (3-Fluorophenyl): The fluorine atom is highly electronegative but non-polarizable.[1] It increases lipophilicity (hydrophobicity) and metabolic stability without offering significant H-bonding capability.[1][2]
Predicted Physicochemical Properties[1][2]
-
LogP (Estimated): 3.2 – 3.6 (Highly Lipophilic)[1]
-
Physical State: Crystalline Solid (White to Off-white)[1][2]
-
Melting Point: Likely range 60–90°C (Based on deoxybenzoin analogs)[1]
Solubility Landscape
The solubility behavior of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone follows the "Like Dissolves Like" principle, governed by London Dispersion Forces and Dipole-Dipole interactions.[1][2]
Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent matching of dispersion forces and dipole interactions.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interaction with the ketone carbonyl.[1][2] |
| Esters & Ketones | Ethyl Acetate, Acetone | Good (50-100 mg/mL) | Favorable dipole interactions; standard choice for reaction solvents.[1][2] |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Good miscibility; THF is ideal for organometallic coupling reactions.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Solute is an H-bond acceptor only.[1][2] Heating required for high solubility (ideal for recrystallization).[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions; serves as an anti-solvent .[1][2] |
| Water | Water, PBS Buffer | Insoluble | High lipophilicity (LogP >3) precludes aqueous solubility.[1][2] |
Thermodynamic Considerations (Hansen Solubility Parameters)
To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[1][2] The solute vector (
- (Dispersion): High contribution due to the two aromatic rings.[1]
- (Polarity): Moderate contribution from the ketone and C-F bond.[1]
- (H-Bonding): Low contribution (Acceptor only).[1][2]
Implication: The compound will precipitate if the solvent system becomes too dominated by H-bonding (e.g., pure water) or lacks polarity entirely (e.g., pure hexane).[1][2]
Experimental Protocols
For drug development, precise solubility data is required.[1][2][4] Do not rely on visual estimates. Use the following validated workflows.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Standard: OECD Guideline 105[1][2]
Objective: Determine the saturation concentration (
-
Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate the suspension at a fixed temperature for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection @ 254 nm).
-
Calculation:
[1]
Protocol B: Dynamic Solubility Screening (Visual)
Use Case: Rapid solvent selection for recrystallization.
-
Add solvent in 100 µL increments.
-
If insoluble at RT, heat to boiling point (use heat gun or block).
-
Success Criteria for Recrystallization:
Process Chemistry Applications
Solvent Selection for Recrystallization
The high crystallinity of diarylethanones makes recrystallization the preferred purification method over chromatography.[1]
Recommended Solvent Systems:
-
Binary Solvent (Solvent/Anti-solvent):
Reaction Solvent Suitability[2]
-
Friedel-Crafts Acylation: DCM or 1,2-Dichloroethane (High solubility, inert).[1][2]
-
Reduction (NaBH4): Methanol or Ethanol (Solubility is sufficient; protic solvent required for mechanism).[1]
Visualizations & Decision Logic
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent for a specific application.
Figure 1: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).
Recrystallization Solvent Logic
A specific guide for purifying the compound.
Figure 2: Step-by-step logic for optimizing the recrystallization of the target ethanone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737354, 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link][2][7]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][2] (Standard reference for HSP methodology).
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1][2] Retrieved from [Link][2]
-
FooDB. 4'-Methoxyacetophenone (FDB010502) Physicochemical Properties. Retrieved from [Link][2]
Sources
- 1. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Showing Compound 4'-Methoxyacetophenone (FDB010502) - FooDB [foodb.ca]
- 3. biomart.cn [biomart.cn]
- 4. physchemres.org [physchemres.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. 2-Fluoro-1-(4-methoxyphenyl)ethanone | C9H9FO2 | CID 2737354 - PubChem [pubchem.ncbi.nlm.nih.gov]
